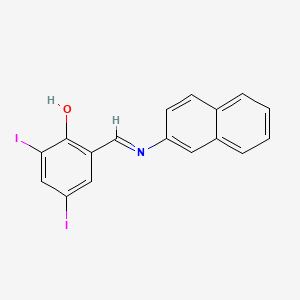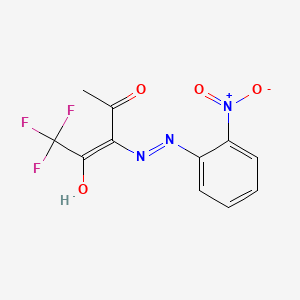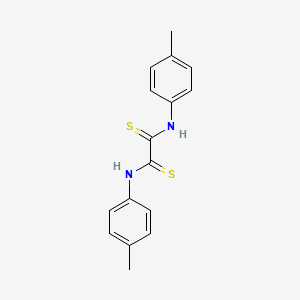![molecular formula C16H11Cl2N3O2S B13379549 N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379549.png)
N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide typically involves the reaction of 2,3-dichloroaniline with 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to DNA or proteins, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A precursor in the synthesis of the compound.
2,4-Dichloroaniline: Another dichloroaniline isomer with different properties.
3,5-Difluorophenylpropionic acid: A structurally similar compound with different functional groups.
Uniqueness
N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is unique due to its combination of a dichlorophenyl group and a quinazolinylthioacetamide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H11Cl2N3O2S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-5-3-7-12(14(10)18)19-13(22)8-24-16-20-11-6-2-1-4-9(11)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23) |
InChI Key |
WSQPEUAGKWHQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B13379471.png)

![(2-{[1-(4-Isobutoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13379475.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379478.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B13379479.png)
![1-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylpiperazin-1-yl)ethanimidoyl]-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B13379480.png)
![1-[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-4-[(hydroxyimino)methyl]pyridinium](/img/structure/B13379488.png)

![N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B13379498.png)
![2-(4-tert-butylphenyl)-N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide](/img/structure/B13379513.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379518.png)

![2-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13379522.png)

